N1-Benzyl-N2-phenylethane-1,2-diamine hydrochloride

Physical Chemistry Formulation Science Chemical Procurement

N1-Benzyl-N2-phenylethane-1,2-diamine hydrochloride (CAS 118107-85-0) is an asymmetrically N-substituted ethylenediamine derivative bearing benzyl and phenyl substituents on the 1,2-ethanediamine backbone. The free base (CAS 58077-34-2) carries molecular formula C₁₅H₁₈N₂ and a molecular weight of 226.32 g/mol, while the hydrochloride salt has molecular formula C₁₅H₁₉ClN₂ and a molecular weight of 262.78 g/mol.

Molecular Formula C15H19ClN2
Molecular Weight 262.78 g/mol
Cat. No. B7829819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Benzyl-N2-phenylethane-1,2-diamine hydrochloride
Molecular FormulaC15H19ClN2
Molecular Weight262.78 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNCCNC2=CC=CC=C2.Cl
InChIInChI=1S/C15H18N2.ClH/c1-3-7-14(8-4-1)13-16-11-12-17-15-9-5-2-6-10-15;/h1-10,16-17H,11-13H2;1H
InChIKeyZJNLRJFJWAGVEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-Benzyl-N2-phenylethane-1,2-diamine hydrochloride (CAS 118107-85-0): Core Identity and Procurement Parameters


N1-Benzyl-N2-phenylethane-1,2-diamine hydrochloride (CAS 118107-85-0) is an asymmetrically N-substituted ethylenediamine derivative bearing benzyl and phenyl substituents on the 1,2-ethanediamine backbone [1]. The free base (CAS 58077-34-2) carries molecular formula C₁₅H₁₈N₂ and a molecular weight of 226.32 g/mol, while the hydrochloride salt has molecular formula C₁₅H₁₉ClN₂ and a molecular weight of 262.78 g/mol . The hydrochloride salt exhibits a sharp melting point of 205–207 °C, in marked contrast to the free base which is a room-temperature liquid [2]. The compound serves as a key building block in the synthesis of piperazine derivatives, unsymmetrical N-aryl-N′-benzyl-1,2-ethanediamine libraries, and LSD1 inhibitor scaffolds [3][4].

Why N1-Benzyl-N2-phenylethane-1,2-diamine Hydrochloride Cannot Be Replaced by Generic Symmetric or Mono-Substituted Ethylenediamines


The unsymmetrical N-aryl-N′-benzyl substitution pattern embedded in this compound confers a distinct reactivity profile that symmetric analogs (e.g., N,N′-dibenzylethylenediamine, N,N′-diphenylethylenediamine) or mono-substituted variants (e.g., N-benzylethylenediamine, N-phenylethylenediamine) cannot replicate [1]. In piperazine cyclization reactions, the unsymmetrical diamine dictates the regiochemical outcome of ring formation, enabling access to 1-aryl-4-benzylpiperazine scaffolds directly, whereas symmetric diamines produce homodisubstituted products and mono-substituted diamines lack the second N-substituent required for cyclization . Furthermore, the hydrochloride salt form provides a well-defined crystalline solid (mp 205–207 °C) that facilitates accurate weighing, long-term storage stability, and batch-to-batch reproducibility—properties not shared by the free base liquid or by many comparator diamine salts that are hygroscopic oils or low-melting solids . Substituting this compound with a generic ethylenediamine derivative risks synthetic failure, regioisomeric contamination, and irreproducible stoichiometry .

Quantitative Differentiation Evidence for N1-Benzyl-N2-phenylethane-1,2-diamine Hydrochloride Against Closest Analogs


Melting Point Differential: Hydrochloride Salt vs. Free Base and Symmetric Analogs

The hydrochloride salt of N1-benzyl-N2-phenylethane-1,2-diamine exhibits a sharp melting point of 205–207 °C (ethanol solvate), whereas the free base (CAS 58077-34-2) is a liquid at ambient temperature with a predicted boiling point of ~390 °C at 760 mmHg . The closely related symmetric analog N,N′-dibenzylethylenediamine (CAS 140-28-3) has a melting point of only 23–25 °C, remaining a low-melting wax-like solid at room temperature [1]. This >180 °C melting point advantage translates directly into easier handling, more accurate gravimetric dispensing, lower hygroscopicity risk, and superior long-term shelf stability under standard laboratory storage conditions (2–8 °C, protected from light) .

Physical Chemistry Formulation Science Chemical Procurement

Purity Specification and Batch-Level QC Documentation Advantage

Commercially sourced N1-benzyl-N2-phenylethane-1,2-diamine hydrochloride is supplied by Bidepharm at a standard purity of 97%, with batch-specific QC documentation including NMR, HPLC, and GC analytical reports . In contrast, the free base from multiple vendors is listed without certified purity specifications or batch-level QC data, with only a generic 'research grade' designation . The hydrochloride salt's crystalline nature enables reliable purity determination by multiple orthogonal analytical methods, whereas the liquid free base presents challenges for chromatographic purity assessment due to potential solvent retention and lack of a sharp melting point reference [1]. A 97% certified purity with multi-method batch QC reduces the risk of introducing unknown impurities into sensitive catalytic or biological assay workflows.

Quality Control Analytical Chemistry Procurement Standards

Regiochemical Fidelity in Unsymmetrical Piperazine Synthesis vs. Symmetric Diamine Precursors

The unsymmetrical N-aryl-N′-benzyl substitution of the target compound enables direct, unambiguous synthesis of 1-aryl-4-benzylpiperazine derivatives through cyclization with appropriate electrophiles, without the need for protecting group strategies or chromatographic separation of regioisomers [1]. When symmetric N,N′-dibenzylethylenediamine or N,N′-diphenylethylenediamine is employed in identical cyclization conditions, the product is exclusively the homodisubstituted piperazine (1,4-dibenzyl- or 1,4-diphenylpiperazine), which is structurally useless for SAR programs requiring differentiated N-substituents . The Lis & Marisca (1988) methodology specifically exploits this unsymmetrical diamine architecture to generate a library of N-aryl-N′-benzyl-1,2-ethanediamines (compounds 5–10) from diverse anilines, demonstrating the synthetic versatility of this scaffold class [1]. The target compound thus eliminates one full synthetic step (selective deprotection or mono-functionalization) compared to routes starting from symmetric diamines, reducing overall step count, material loss, and purification burden [1].

Synthetic Chemistry Medicinal Chemistry Piperazine Library Synthesis

Pharmacological Scaffold Relevance: Embedded in Alpha-1A Adrenergic Receptor Antagonist and LSD1 Inhibitor Chemotypes

The N-benzyl-N′-phenylethane-1,2-diamine scaffold appears as a core structural element in patent families describing selective alpha-1A adrenergic receptor antagonists (Merck, WO1997018209A1) for benign prostatic hyperplasia, where the unsymmetrical N-aryl/N-benzyl motif is critical for achieving subnanomolar alpha-1A affinity with >10-fold selectivity over alpha-1B and alpha-1D subtypes [1]. Separately, the scaffold has been claimed in LSD1 (lysine-specific demethylase 1) inhibitor patents where compounds containing this diamine core demonstrate Ki values in the 50–100 nM range against recombinant human LSD1 and exhibit cancer cell proliferation suppression [2]. While the parent diamine itself serves as a synthetic intermediate rather than the final bioactive molecule, its structural architecture is conserved in the pharmacophore of both chemotypes. In contrast, N-benzylethylenediamine (lacking the N-phenyl group) and N-phenylethylenediamine (lacking the N-benzyl group) cannot project both aryl substituents into the corresponding receptor binding pockets simultaneously, as demonstrated by the marked loss of alpha-1A affinity when either aryl substituent is deleted in published SAR tables for this chemotype [1].

Drug Discovery GPCR Pharmacology Epigenetics LSD1 Inhibition

N-Substitution Pattern and Hydrogen Bond Donor Count Comparison with Tertiary Amine Analogs

The target compound possesses two secondary amine NH groups (hydrogen bond donor count = 3, including the HCl proton), enabling bidentate hydrogen-bonding interactions with biological targets and with metal centers in coordination chemistry applications [1]. The tertiary amine analog N-benzyl-N′,N′-dimethyl-N-phenylethane-1,2-diamine hydrochloride (CAS 2045-52-5) has a hydrogen bond donor count of only 1 (HCl proton only), as both amine nitrogens are fully substituted . This fundamental difference in hydrogen-bonding capacity is structurally encoded: the target compound's two secondary amines can engage in simultaneous donor and acceptor interactions, whereas the dimethyl analog can only act as a hydrogen bond acceptor. For coordination chemistry applications, the target compound functions as a bidentate N,N-chelating ligand, while the N′,N′-dimethyl analog is restricted to monodentate coordination through the benzylamine nitrogen, altering complex geometry, stability constants, and catalytic activity of the resulting metal complexes [1][2].

Medicinal Chemistry Physicochemical Properties Ligand Design

High-Value Application Scenarios for N1-Benzyl-N2-phenylethane-1,2-diamine Hydrochloride Based on Quantitative Differentiation Evidence


Unsymmetrical 1-Aryl-4-Benzylpiperazine Library Synthesis

Medicinal chemistry teams constructing focused piperazine libraries for CNS or GPCR targets should select this compound as the ethylenediamine building block because its pre-installed unsymmetrical N-aryl/N-benzyl substitution pattern enables direct, single-step cyclization to 1-aryl-4-benzylpiperazine scaffolds without protecting group manipulations [1]. As established in Section 3, symmetric diamines (N,N′-dibenzyl- or N,N′-diphenylethylenediamine) yield only homodisubstituted piperazines, while mono-substituted diamines cannot cyclize. The hydrochloride salt's high melting point (205–207 °C) ensures accurate stoichiometric dispensing for parallel synthesis workflows, and the 97% certified purity with batch QC minimizes the risk of side reactions from unknown impurities . This application is directly supported by the Lis & Marisca (1988) methodology for N-aryl-N′-benzyl-1,2-ethanediamine synthesis and the broader piperazine cyclization chemistry literature [1].

Alpha-1A Adrenergic Receptor Antagonist Lead Optimization

Drug discovery programs targeting benign prostatic hyperplasia through selective alpha-1A adrenergic receptor antagonism should procure this compound as the key synthetic intermediate. The N-benzyl-N′-phenyl substitution architecture is conserved in the Merck alpha-1A antagonist patent series (WO1997018209A1), where optimized analogs achieve subnanomolar alpha-1A affinity with >10-fold selectivity over alpha-1B and alpha-1D subtypes [2]. The compound's two secondary amine functionalities allow sequential derivatization—first at the benzylamine nitrogen, then at the aniline nitrogen—enabling systematic SAR exploration while maintaining the dual aryl pharmacophore. As noted in Section 3, mono-substituted ethylenediamines cannot support this pharmacophore and would require re-engineering of the synthetic route [2].

LSD1 Inhibitor Scaffold Construction for Cancer Epigenetics Research

Epigenetics-focused research groups developing LSD1 (KDM1A) inhibitors should utilize this diamine as a core building block. Patent literature (as indexed through molaid.com for CAS 58077-34-2) claims compounds built on this scaffold with LSD1 inhibitory activity and cancer cell proliferation suppression [3]. The unsymmetrical diamine architecture enables rapid diversification at both nitrogen positions to optimize LSD1 potency, MAO-A/B selectivity, and cellular efficacy. The crystalline hydrochloride salt form with batch-certified purity is particularly important here, as trace amine impurities could act as competing substrates or inhibitors in LSD1 enzymatic assays, confounding IC₅₀ determinations .

Bidentate N,N-Ligand for Transition Metal Coordination Chemistry

Inorganic and organometallic chemistry laboratories designing unsymmetrical platinum(II) or palladium(II) complexes for anticancer screening or catalysis should select this compound over symmetric or tertiary amine analogs. The two secondary amine NH groups (HBD count = 3) enable bidentate N,N-chelation with defined geometry, while the unsymmetrical benzyl/phenyl substitution provides a steric and electronic differentiation at the two coordination sites that can modulate complex stability, DNA intercalation propensity, and catalytic selectivity [4]. In contrast, the tertiary amine analog N-benzyl-N′,N′-dimethyl-N-phenylethane-1,2-diamine can only coordinate in a monodentate fashion, fundamentally altering complex structure and reactivity [4].

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